molecular formula C20H20N2O5 B12778486 Antipyrine acetylsalicylate CAS No. 569-84-6

Antipyrine acetylsalicylate

Cat. No.: B12778486
CAS No.: 569-84-6
M. Wt: 368.4 g/mol
InChI Key: DXKXOTURGHVQIW-UHFFFAOYSA-N
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Description

Antipyrine acetylsalicylate is a synthetic organic salt formed by combining antipyrine (a pyrazolone derivative) and acetylsalicylic acid (aspirin). Its synthesis typically involves reactions such as coupling 4-aminoantipyrine with acetylsalicyloyl chloride derivatives or combining antipyrine with acetylsalicylic acid in aqueous systems . Structurally, it retains the pyrazolone core of antipyrine and the acetylated salicylate moiety, enabling unique physicochemical properties. Key applications include its use as a low-temperature melting organic solvent for mercury(II) extraction, achieving up to 98% efficiency under optimized conditions (pH 2.70, 1.0 mmol ratio of antipyrine to acetylsalicylic acid) .

Properties

CAS No.

569-84-6

Molecular Formula

C20H20N2O5

Molecular Weight

368.4 g/mol

IUPAC Name

2-acetyloxybenzoic acid;1,5-dimethyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O.C9H8O4/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h3-8H,1-2H3;2-5H,1H3,(H,11,12)

InChI Key

DXKXOTURGHVQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antipyrine acetylsalicylate involves the esterification of antipyrine with acetylsalicylic acid. The reaction typically requires an acid catalyst to facilitate the esterification process. The general reaction can be represented as follows:

Antipyrine+Acetylsalicylic AcidAntipyrine Acetylsalicylate+Water\text{Antipyrine} + \text{Acetylsalicylic Acid} \rightarrow \text{this compound} + \text{Water} Antipyrine+Acetylsalicylic Acid→Antipyrine Acetylsalicylate+Water

In a laboratory setting, the reaction is carried out by mixing antipyrine and acetylsalicylic acid in the presence of an acid catalyst such as sulfuric acid. The mixture is heated to promote the reaction, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Antipyrine acetylsalicylate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water, leading to the formation of antipyrine and acetylsalicylic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring of the antipyrine moiety.

    Substitution: The acetyl group in acetylsalicylic acid can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.

Major Products Formed

    Hydrolysis: Antipyrine and acetylsalicylic acid.

    Oxidation: Oxidized derivatives of antipyrine and acetylsalicylic acid.

    Substitution: Substituted derivatives of acetylsalicylic acid.

Scientific Research Applications

Antipyrine acetylsalicylate has several scientific research applications, including:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular processes and enzyme activity.

    Medicine: Explored for its combined analgesic and anti-inflammatory properties, making it a candidate for pain relief and anti-inflammatory treatments.

    Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of antipyrine acetylsalicylate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, antipyrine acts on the central nervous system to increase the pain threshold.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Compound Core Structure Key Functional Groups Primary Applications
Antipyrine acetylsalicylate Pyrazolone + acetylated salicylate Ketone, ester, aromatic rings Mercury extraction, antioxidant assays
4-Aminoantipyrine Pyrazolone with amino group Amino, ketone, methyl groups Precursor for dyes, pharmaceuticals, antimicrobial agents
Amidopyrine Pyrazolone with dimethylamino Dimethylamino, methyl groups Analgesic, antipyretic drug
Phenylbutazone Pyrazolidinedione Dual ketones, phenyl groups Anti-inflammatory, antirheumatic drug
Sodium Acetylsalicylate Salicylate derivative Acetyloxy, carboxylate Antipyretic (CNS-targeted), anti-inflammatory

Key Insights :

  • This compound distinguishes itself through its hybrid structure, merging antipyrine’s heterocyclic core with acetylsalicylic acid’s anti-inflammatory moiety. This dual functionality supports both metal chelation and biological activity.
  • 4-Aminoantipyrine serves as a versatile intermediate in synthesizing dyes (e.g., antipyrine dyes for phenol detection ) and hybrid pharmaceuticals (e.g., 4-acetamide pyrazolone ).
  • Amidopyrine and phenylbutazone exemplify structural optimization for enhanced therapeutic specificity; minor modifications (e.g., dimethylamino vs. phenyl groups) drastically alter pharmacokinetic and pharmacodynamic profiles .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Pharmacological and Pharmacokinetic Data

Compound Antipyretic Efficacy Metabolic Clearance (ml/min/kg) Bioavailability Key Metabolic Pathways
This compound Not directly studied N/A N/A Likely hepatic esterase/oxidase
Antipyrine Moderate (CNS-mediated) 0.75–0.80 (calves) 97% (capsule) Hepatic CYP450 oxidation
Sodium Acetylsalicylate High (hypothalamus-targeted) N/A N/A Ester hydrolysis to salicylate
Amidopyrine High Rapid (CYP-dependent) High Demethylation to active metabolites

Key Insights :

  • Antipyrine itself shows dose-independent antipyretic effects in rabbits, with intracerebroventricular administration being most effective . Its metabolic clearance is consistent across species (e.g., 0.75–0.80 ml/min/kg in calves ) and correlates with liver volume normalized to body surface area .
  • Sodium acetylsalicylate exerts potent antipyretic action via direct hypothalamic inhibition of pyrogen-induced fever, requiring smaller doses for central administration compared to systemic routes .
  • Amidopyrine demonstrates rapid metabolism but higher therapeutic specificity, though structural analogs like phenylbutazone exhibit narrow structure-activity relationships .

Key Insights :

  • This compound ’s antioxidant potency surpasses many natural compounds, making it a candidate for oxidative stress-related therapies .
  • 4-Aminoantipyrine-derived dyes are critical in spectrophotometric phenol detection, leveraging oxidative coupling reactions for high sensitivity .
  • Hybrid derivatives (e.g., antipyrine-thiazole conjugates) show tailored antimicrobial effects, though activity depends on substituent chemistry .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Antipyrine acetylsalicylate in complex biological matrices?

  • Methodological Answer : Raman spectroscopy combined with density functional theory (DFT) calculations is effective for identifying and quantifying this compound in multicomponent formulations, such as injections. This approach assigns vibration modes to spectral peaks and validates component ratios . For biological fluids (e.g., plasma, saliva), high-performance liquid chromatography (HPLC) with UV detection at 243 nm provides reliable quantification, especially when using 1/X weighting to improve accuracy at lower concentrations . Cross-validation with mass spectrometry or infrared spectroscopy is advised to confirm specificity.

Q. How can researchers characterize the physicochemical properties of this compound for formulation development?

  • Methodological Answer : Key properties include melting point (63–65°C), solubility in hot water (1 g/400 mL in cold water), and stability in organic solvents (e.g., chloroform, ethanol). Techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical for polymorph identification, while pH-dependent stability studies in aqueous solutions inform excipient compatibility . Solubility profiles should be validated across temperatures and pH ranges to optimize delivery systems.

Advanced Research Questions

Q. How should experimental designs be structured to assess this compound’s role in modulating CYP enzyme activity?

  • Methodological Answer : Use microdialysis probes perfused with Ringer’s solution at 37°C to sample analyte recovery rates in vivo. Randomize perfusion concentrations (4–16 μM) and collect dialysate at 10-minute intervals to construct non-linear recovery plots. Pair this with orthogonal regression analysis to correlate this compound’s clearance (CLT) or metabolite formation (CLm) with CYP isoform activity (e.g., CYP1A2, CYP3A). Include antipyrine as a reference marker for baseline CYP activity .

Q. How can contradictory data in metabolic or pharmacokinetic studies be resolved?

  • Methodological Answer : Contradictions often arise from inter-subject variability in CYP expression (5- to 10-fold differences). Address this by:

  • Validating analytical methods using orthogonal techniques (e.g., Raman vs. HPLC ).
  • Applying ANOVA or t-tests to compare % recovery (EED/EER) across experimental replicates .
  • Incorporating physiological factors (e.g., hepatic blood flow, protein binding) into pharmacokinetic models to explain non-linear kinetics .

Q. What pharmacokinetic parameters are critical for modeling this compound’s disposition in vivo?

  • Methodological Answer : Calculate the area under the curve (AUC0–∞) via the trapezoidal rule with extrapolation to infinity using the terminal elimination rate constant (kel). Total clearance (CLT = dose/AUC) and volume of distribution (Vd = CLT/kel) should be derived from plasma or saliva data (S/P ratio ≈1) . For non-compartmental models, include metabolite-specific CLm to assess enzyme saturation or induction.

Data Analysis and Validation

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships?

  • Methodological Answer : Use type I or II sums of squares in ANOVA to avoid overinterpreting interaction terms unless rigorously justified. For dose-response curves, apply non-linear regression (e.g., sigmoidal models) in software like OriginLab, and validate with bootstrapping to estimate confidence intervals. Orthogonal regression is mandatory when both dependent and independent variables have measurement errors (e.g., enzyme activity vs. metabolite clearance) .

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